Benzyl 2,2-dimethoxyethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2-dimethoxyethylamine hydrochloride is an organic compound with the molecular formula C11H17NO2·HCl. It is a derivative of benzylamine, where the amine group is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2-dimethoxyethylamine hydrochloride typically involves the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of Grignard reagents for introducing substituent groups with high regioselectivity. Additionally, catalytic hydrogenolysis using palladium on carbon (Pd/C) can be employed to achieve high yields of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2-dimethoxyethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .
Scientific Research Applications
Benzyl 2,2-dimethoxyethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 2,2-dimethoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
2,2-Dimethoxyethylamine: A compound with a similar 2,2-dimethoxyethyl group but lacking the benzyl substitution.
N-Benzyl-2,2-dimethoxyethanamine: A closely related compound with similar structural features.
Uniqueness
Benzyl 2,2-dimethoxyethylamine hydrochloride is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethoxyethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H |
InChI Key |
ILUXOUPKPXDRQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCC1=CC=CC=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.